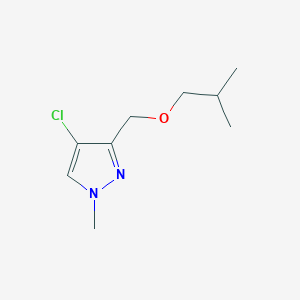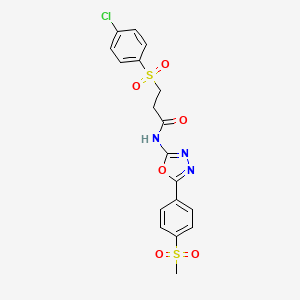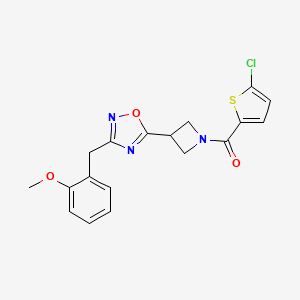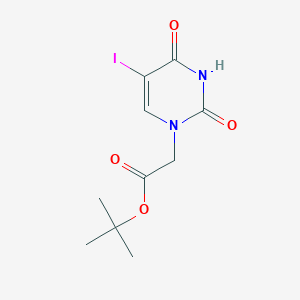
N-(4-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as MTDP, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Scientific Research Applications
Computational and Pharmacological Evaluation of Novel Derivatives
Research has explored the computational and pharmacological potential of novel derivatives, including those related to N-(4-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide. For instance, studies have investigated compounds for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have been examined for binding and inhibitory effects against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), showcasing their potential in addressing various pharmacological needs (Faheem, 2018).
Anticancer and Enzyme Inhibitory Activities
Other studies focus on the synthesis and evaluation of compounds for their cytotoxicity against cancer cell lines and inhibitory effects on enzymes like carbonic anhydrase isoenzymes. These activities suggest potential applications in cancer therapy and understanding enzyme-related processes within biological systems (Kucukoglu et al., 2016).
Glutaminase Inhibitors for Cancer Treatment
Additionally, the design, synthesis, and pharmacological evaluation of analogs as glutaminase inhibitors have been reported, highlighting their significance in cancer treatment. These studies demonstrate how structural modifications can enhance solubility and therapeutic potential, suggesting a pathway for developing effective treatments for various malignancies (Shukla et al., 2012).
Molecularly Imprinted Hydrogels for Drug Delivery
Research on molecularly imprinted hydrogels for the photoregulated release and uptake of pharmaceuticals in aqueous media also presents an innovative application. These materials can be designed to respond to light, enabling controlled drug release, which is crucial for targeted therapy and reducing side effects (Gong et al., 2008).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-20-14-13(15(24)22(3)17(25)21(14)2)19-16(20)27-9-12(23)18-10-5-7-11(26-4)8-6-10/h5-8H,9H2,1-4H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKIORDGKCFBET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2416811.png)


![Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2416815.png)
![7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2416816.png)


![[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol](/img/structure/B2416822.png)
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416823.png)



![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)
